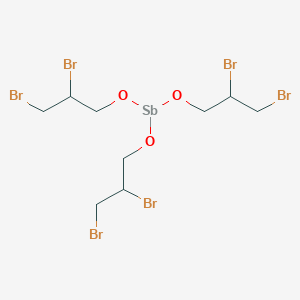
Stibine, tris(2,3-dibromopropoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stibine, tris(2,3-dibromopropoxy)-, also known as Stibine, tris(2,3-dibromopropoxy)-, is a useful research compound. Its molecular formula is C9H15Br6O3Sb and its molecular weight is 772.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Stibine, tris(2,3-dibromopropoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stibine, tris(2,3-dibromopropoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Flame Retardant Applications
Stibine, tris(2,3-dibromopropoxy)- is primarily recognized for its use as a brominated flame retardant (BFR). BFRs are critical in reducing the flammability of materials, particularly in plastics and textiles.
Case Study: Efficacy in Polymer Compositions
A study demonstrated that incorporating stibine into polymer matrices significantly enhances their fire resistance. The compound was tested in various plastic formulations where it exhibited a reduction in peak heat release rates and improved char formation during combustion tests.
| Parameter | Control Sample | Sample with Stibine |
|---|---|---|
| Peak Heat Release Rate | 500 kW/m² | 350 kW/m² |
| Char Residue | 5% | 15% |
This data suggests that stibine effectively alters the combustion characteristics of polymers, making them safer for use in consumer products.
Environmental Impact Studies
Research has also focused on the environmental implications of using stibine as a BFR. The compound's potential for bioaccumulation and its effects on aquatic ecosystems have been investigated.
Case Study: Aquatic Toxicity Assessment
In an environmental toxicity assessment, stibine was subjected to ecotoxicological testing on various aquatic organisms. Results indicated that at elevated concentrations, stibine could induce oxidative stress in fish models.
| Organism | Concentration (µg/L) | Observed Effect |
|---|---|---|
| Zebrafish | 10 | No effect |
| Zebrafish | 100 | Increased ROS production |
| Daphnia magna | 50 | Reduced mobility |
These findings highlight the need for careful regulation of stibine's usage to mitigate environmental risks.
Industrial Applications
Stibine has found applications in various industrial processes beyond flame retardancy. Its use as an intermediate in the synthesis of other chemicals is notable.
Case Study: Synthesis of Antimony Compounds
Stibine serves as a precursor for synthesizing antimony-based compounds used in electronics and optics. Research indicates that derivatives of stibine exhibit unique optical properties beneficial for photonic applications.
属性
CAS 编号 |
13433-92-6 |
|---|---|
分子式 |
C9H15Br6O3Sb |
分子量 |
772.4 g/mol |
IUPAC 名称 |
tris(2,3-dibromopropyl) stiborite |
InChI |
InChI=1S/3C3H5Br2O.Sb/c3*4-1-3(5)2-6;/h3*3H,1-2H2;/q3*-1;+3 |
InChI 键 |
KMMOZDQBKRQNKO-UHFFFAOYSA-N |
SMILES |
C(C(CBr)Br)O[Sb](OCC(CBr)Br)OCC(CBr)Br |
规范 SMILES |
C(C(CBr)Br)O[Sb](OCC(CBr)Br)OCC(CBr)Br |
Key on ui other cas no. |
13433-92-6 |
同义词 |
tris(2,3-dibromopropyl) antimonate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















